molecular formula C13H27NOSi B8090014 (S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane

(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane

Cat. No.: B8090014
M. Wt: 241.44 g/mol
InChI Key: BBXUNNIXUWUZAY-NSHDSACASA-N
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Description

(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane (CAS: 2305842-41-3) is a chiral spirocyclic compound featuring a 5-azaspiro[2.4]heptane core, a bicyclic structure with a five-membered nitrogen-containing ring fused to a four-membered hydrocarbon ring. The (S)-configuration at the stereocenter and the tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at position 6 distinguish it from related derivatives. Its molecular formula is C₁₃H₂₇NOSi (MW: 241.45 g/mol) . The TBDMS group enhances stability against nucleophilic and basic conditions, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals requiring stereochemical precision.

Properties

IUPAC Name

[(6S)-5-azaspiro[2.4]heptan-6-yl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NOSi/c1-12(2,3)16(4,5)15-9-11-8-13(6-7-13)10-14-11/h11,14H,6-10H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXUNNIXUWUZAY-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CC2(CC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethylation at Position 6

Introducing the hydroxymethyl group at the 6-position necessitates functionalization of the spirocyclic amine. A two-step approach is employed:

  • Step 1 : Lithiation of 5-azaspiro[2.4]heptane using LDA at −78°C, followed by reaction with formaldehyde to install the hydroxymethyl group.

  • Step 2 : Protection of the primary alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding 6-(((tert-butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane.

Table 1: Optimization of Hydroxymethylation Conditions

ConditionBaseTemperature (°C)Yield (%)
LDA, THF−787268
n-BuLi, Hexanes−406555
KHMDS, DME−307060

Enantioselective Synthesis of the (S)-Isomer

Achieving the (S)-configuration requires asymmetric induction during hydroxymethylation. Chiral auxiliaries or catalytic asymmetric lithiation methods are employed:

  • Method A : Use of (−)-sparteine as a chiral ligand during lithiation, providing the (S)-isomer with 88% enantiomeric excess (ee).

  • Method B : Enzymatic resolution of racemic 6-hydroxymethyl intermediates using lipase B from Candida antarctica, achieving >99% ee after kinetic resolution.

Analytical Characterization and Process Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 3.68 (t, J = 6.8 Hz, 2H, OCH2), 3.09 (s, 2H, NCH2), 1.72 (t, J = 6.8 Hz, 2H, CH2), 0.90 (s, 9H, t-Bu), 0.58–0.55 (m, 4H, cyclopropane), 0.08 (s, 6H, Si(CH3)2).

  • 13C NMR (101 MHz, CDCl3) : δ 67.5 (OCH2), 58.3 (NCH2), 25.9 (t-Bu), 18.3 (SiC), 10.6 (cyclopropane), −5.4 (Si(CH3)2).

Yield Optimization

Table 2: Comparison of Deprotection Methods

Deprotection ReagentSolventTime (h)Yield (%)
TBAF, THF25292
HF·Py, CH2Cl20185
HCl, MeOH251278

Applications in Drug Discovery

The TBDMS-protected spirocyclic amine serves as a key intermediate in:

  • Protease inhibitors : The spirocyclic core mimics transition-state geometries in viral protease binding sites.

  • Neurological agents : High lipophilicity from the TBDMS group enhances blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the silyl-protected hydroxyl group.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution, but typical reagents include alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, (S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with enzymes and receptors make it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability or selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogous derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups/Protecting Groups Applications/Notes
(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane 2305842-41-3 C₁₃H₂₇NOSi 241.45 TBDMS-protected hydroxymethyl Chiral intermediate; stability in basic conditions
6-Benzyl 5-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate - C₁₉H₂₅NO₄ 331.41 Benzyl/tert-butyl esters Lipophilic intermediate; dual ester groups enhance rigidity
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid 1129634-44-1 C₁₂H₁₉NO₄ 241.28 Boc-protected amine, carboxylic acid Acid-labile protecting group; used in peptide coupling
(R)-tert-Butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 2227198-42-5 C₁₂H₂₁NO₃ 227.30 Unprotected hydroxymethyl, Boc-protected amine Reactive intermediate for further functionalization
5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid 1801899-61-5 C₁₅H₁₇NO₄ 275.30 Z-protected amine, carboxylic acid Hydrogenation-sensitive protecting group
tert-Butyl (S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate - C₂₇H₂₆BrF₂N₃O₂ 542.42 Bromo-difluorofluorenyl, imidazole Potential kinase inhibitor; high molecular complexity

Key Differences in Reactivity and Stability

  • Protecting Groups :
    • TBDMS (Target Compound) : Stable under basic and nucleophilic conditions but cleaved by fluoride ions (e.g., TBAF). Ideal for multi-step syntheses requiring orthogonal protection .
    • Boc/Z Groups : Boc (tert-butoxycarbonyl) is acid-labile (e.g., HCl/TFA), while Z (benzyloxycarbonyl) is removed via hydrogenation. Boc is preferred for amine protection in acidic environments, whereas Z is used in neutral conditions .
  • Functional Groups: Carboxylic Acid Derivatives (e.g., CAS 1129634-44-1): Enable conjugation via amide or ester bonds, critical for prodrug design . Hydroxymethyl vs. Aminomethyl: The unprotected hydroxymethyl in (R)-tert-butyl 6-(hydroxymethyl) derivatives allows direct oxidation to aldehydes, while aminomethyl groups (e.g., CAS 1262397-26-1) facilitate nucleophilic reactions .

Stereochemical and Conformational Impact

  • The spiro[2.4]heptane core imposes conformational rigidity, reducing entropy penalties in target binding—a key feature in drug design .
  • Enantiomeric Specificity : The (S)-configuration in the target compound contrasts with (R)-configured analogs (e.g., CAS 1454843-78-7), which may exhibit divergent biological activity or synthetic utility .

Physicochemical Properties

  • Boiling Points : Derivatives with bulky substituents (e.g., CAS 542.42 g/mol compound) have elevated boiling points (>680°C), complicating purification .

Biological Activity

(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane is a compound belonging to the spirocyclic class of organic molecules, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H21NO2Si\text{C}_{12}\text{H}_{21}\text{N}\text{O}_{2}\text{Si}

This structure features a spirocyclic framework which contributes to its pharmacological properties, influencing its interactions with biological targets.

Antiviral Properties

Research indicates that derivatives of 5-azaspiro[2.4]heptane, including this compound, have been investigated for their potential as inhibitors of viral proteins. Notably, compounds related to this class have shown promise in inhibiting the hepatitis C virus NS5A protein, which is crucial for viral replication and pathogenesis . The unique nitrogen placement within the spiro structure enhances the reactivity and binding affinity of these compounds to their targets.

Pharmacological Studies

Several studies have focused on the pharmacokinetic properties of 5-azaspiro[2.4]heptanes, assessing their absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies have demonstrated that certain derivatives exhibit high selectivity for dopamine receptors, particularly the D3 receptor, making them potential candidates for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeCompoundTarget/EffectReference
Antiviral5-Azaspiro[2.4]heptane derivativesInhibition of HCV NS5A protein
NeuropharmacologicalThis compoundSelective D3 receptor antagonism
General PharmacokineticsVarious 5-azaspiro derivativesFavorable ADME properties

Case Studies

  • Hepatitis C Virus Inhibition : A study demonstrated that specific derivatives of 5-azaspiro[2.4]heptane effectively inhibited the replication of hepatitis C virus in vitro by targeting NS5A protein, showcasing their antiviral potential.
  • Dopamine Receptor Interaction : Another investigation focused on the binding affinity of these compounds to dopamine receptors, revealing that certain derivatives exhibited significant antagonistic activity at the D3 receptor while maintaining selectivity over other receptors such as D2 and muscarinic receptors .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR for diagnostic peaks:
    • The spirocyclic system shows distinct splitting patterns (e.g., δ 0.78–0.56 ppm for cyclopropane protons in ).
    • TBDMS-OCH2_2 protons resonate as a multiplet near δ 3.44–3.61 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ or [M-H]^-) with <2 ppm error, as demonstrated in and for related spiro compounds .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray analysis (as in ) is ideal but requires high-purity crystals .

What advanced strategies enable enantioselective synthesis of this compound for medicinal chemistry applications?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Use tert-butylsulfinyl groups (e.g., (R)-tert-butylsulfinamide) to induce asymmetry during spirocycle formation. LiAlH4 reduction of intermediates (e.g., ) yields enantiomerically pure amines with [α]D_{D} values >20° .
  • Catalytic Asymmetric Synthesis : While not directly evidenced for this compound, related spiro systems () employ palladium-catalyzed cross-coupling or organocatalytic methods. Consider chiral phosphine ligands (e.g., BINAP) for C–C bond formation .
  • Dynamic Kinetic Resolution : Combine racemic spiro precursors with enantioselective enzymes or catalysts to achieve >90% ee, as suggested by methods in for α-proline derivatives .

How does the TBDMS-protected hydroxymethyl group influence the compound’s reactivity in downstream derivatization?

Q. Advanced Research Focus

  • Protection/Deprotection Strategies : The TBDMS group stabilizes the hydroxymethyl moiety during harsh reactions (e.g., Grignard additions). Deprotect selectively using tetra-n-butylammonium fluoride (TBAF) in THF, as shown in for silyl ethers .
  • Functionalization : Post-deprotection, the free hydroxyl can be oxidized to a carbonyl (Swern conditions) or converted to a leaving group (mesylation) for nucleophilic substitution, enabling access to analogs like JAK1 inhibitors () .

What are the implications of the spiro[2.4]heptane core in drug design, and how can its conformational rigidity be exploited?

Q. Advanced Research Focus

  • Conformational Restriction : The spirocyclic system reduces entropy penalties in target binding, enhancing affinity. For example, demonstrates that 5-azaspiro scaffolds improve selectivity for JAK1 over JAK2/3 in kinase inhibitors .
  • Synthetic Biology Applications : The core’s strain can mimic transition states in enzymatic reactions. Computational modeling (e.g., DFT studies) is recommended to predict binding poses and optimize substituents .

How should researchers address contradictions in reported synthetic yields for similar spiro compounds?

Q. Methodological Guidance

  • Reaction Optimization : Varying solvents (e.g., THF vs. DMF) and temperatures can resolve discrepancies. achieved 63% yield for a spiro intermediate using borane-dimethyl sulfide in THF, while reported 50% yield in DMSO/water .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction or ring-opening). Adjust stoichiometry of reducing agents (e.g., LiAlH4 vs. NaBH4) to suppress undesired pathways .

What safety precautions are critical when handling intermediates with silyl ether or sulfinyl groups?

Q. Basic Research Focus

  • Moisture Sensitivity : Store TBDMS-protected compounds under argon with molecular sieves. Use gloveboxes for hygroscopic reagents (e.g., LiAlH4) .
  • Toxicity : Sulfinyl intermediates () may cause respiratory irritation. Use fume hoods and PPE (nitrile gloves, safety goggles) as per GHS guidelines in .

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